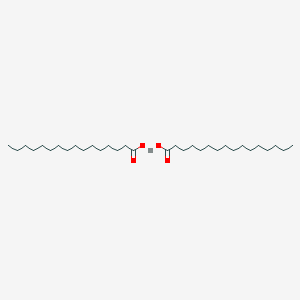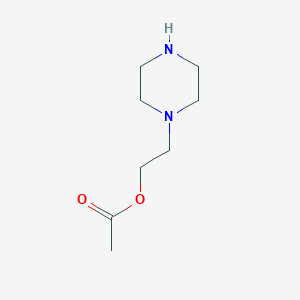
2-(Piperazin-1-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)ethyl acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)ethyl acetate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)ethyl acetate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It has also been found to inhibit the growth of certain microorganisms by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(Piperazin-1-yl)ethyl acetate has a low toxicity profile and does not cause any significant adverse effects on the body. It has been found to have a moderate level of water solubility and can be easily metabolized in the body. Additionally, it has been found to have a low potential for drug interactions, making it a safe candidate for use in combination therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(Piperazin-1-yl)ethyl acetate is its high purity and stability, which makes it an ideal candidate for laboratory experiments. Additionally, its low toxicity profile and low potential for drug interactions make it a safe candidate for use in in vitro and in vivo studies. However, one of the limitations of this compound is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Piperazin-1-yl)ethyl acetate. One area of research is the development of new antibiotics and antifungal agents based on the antimicrobial properties of this compound. Another area of research is the development of new therapies for neurological disorders based on its potential effects on neurotransmitters. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2-(Piperazin-1-yl)ethyl acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to ensure high yields and purity, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 2-(Piperazin-1-yl)ethyl acetate involves the reaction of piperazine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-(Piperazin-1-yl)ethyl acetate as a white crystalline solid with a melting point of 57-59°C. This synthesis method has been optimized to ensure high yields and purity of the compound.
Eigenschaften
CAS-Nummer |
13849-30-4 |
|---|---|
Produktname |
2-(Piperazin-1-yl)ethyl acetate |
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-piperazin-1-ylethyl acetate |
InChI |
InChI=1S/C8H16N2O2/c1-8(11)12-7-6-10-4-2-9-3-5-10/h9H,2-7H2,1H3 |
InChI-Schlüssel |
IFRKEAUJMRIYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1CCNCC1 |
Kanonische SMILES |
CC(=O)OCCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




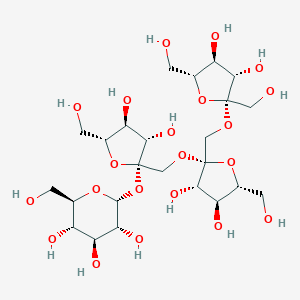

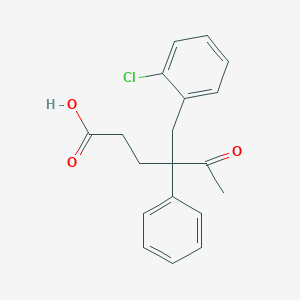
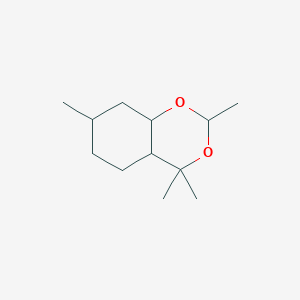
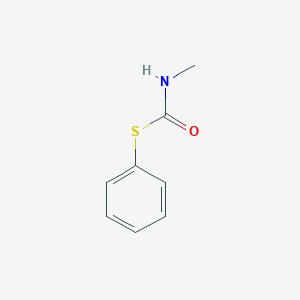
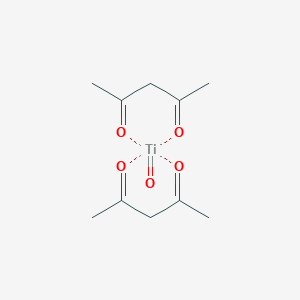
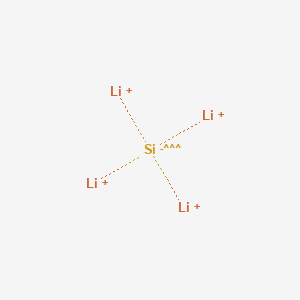
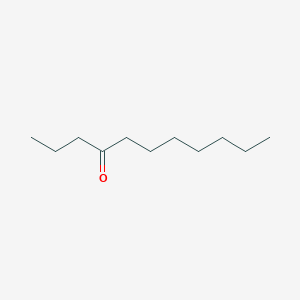
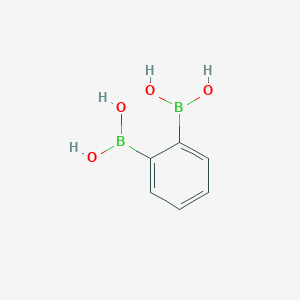
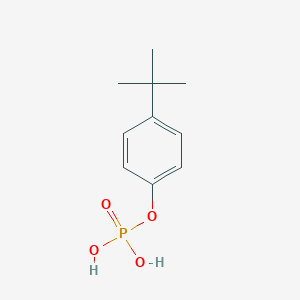
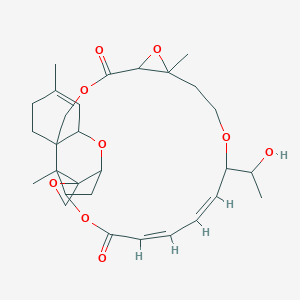
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
